Influenza hemagglutinin (HA) epitope

Description

Significance of Influenza Hemagglutinin (HA) in Viral Biology and Host Immunity

Influenza hemagglutinin (HA) is a homotrimeric glycoprotein (B1211001) found on the surface of influenza viruses and is integral to their infectivity. wikipedia.org As the most abundant glycoprotein on the viral surface, HA plays a dual role that is fundamental to the viral life cycle. nih.govnih.gov Firstly, it is responsible for the initial attachment of the virus to host cells. This is accomplished by the globular head domain of HA, known as HA1, which binds to sialic acid receptors on the surface of target cells, such as those in the upper respiratory tract. wikipedia.orgyoutube.com This binding facilitates the virus's entry into the host cell through a process called endocytosis. wikipedia.orgsinobiological.com

Secondly, once the virus is inside an endosome within the host cell, the acidic environment triggers a significant conformational change in the HA protein. wikipedia.org This change exposes a "fusion peptide" in the HA2 subunit, the stalk region of the protein, which inserts into the endosomal membrane. wikipedia.orgsinobiological.com The subsequent refolding of the HA molecule pulls the viral and endosomal membranes together, causing them to fuse and release the viral RNA genome into the cell's cytoplasm, thus initiating infection. nih.govsinobiological.com

From an immunological perspective, HA is the principal target for the host's humoral immune response. nih.govnih.gov The majority of neutralizing antibodies that protect against influenza infection recognize epitopes on the HA protein. frontiersin.org The globular head of HA is a region of high antigenic variability. Mutations in the epitopes of this region lead to "antigenic drift," allowing the virus to evade pre-existing immunity from prior infections or vaccinations. nih.gov This continuous evolution necessitates the regular updating of seasonal influenza vaccines. nih.gov Conversely, the stalk region of HA is highly conserved across different influenza A virus subtypes. wikipedia.org This conservation makes the stalk a critical target for the development of universal influenza vaccines, as antibodies targeting epitopes in this region can offer broad protection against diverse influenza strains. wikipedia.orgnih.gov

Overview of Epitope-Centric Research in Influenza Hemagglutinin (HA)

Epitope-centric research on influenza hemagglutinin focuses on identifying and characterizing the specific sites on the protein that are recognized by the immune system, particularly by antibodies. This field of study is crucial for understanding immune evasion by the virus and for designing novel vaccines and therapeutics. frontiersin.org Research can be broadly categorized based on the two main domains of the HA protein: the variable head and the conserved stalk.

Research on the HA head domain involves mapping the antigenic sites that are subject to high mutation rates. nih.gov By generating "escape mutants"—viruses that are no longer recognized by specific monoclonal antibodies—scientists can pinpoint the exact amino acid residues that form these variable epitopes. asm.orgnih.gov This information is vital for tracking the antigenic evolution of circulating influenza strains and for selecting appropriate strains for annual vaccines. asm.orgnih.gov

In recent decades, there has been a significant shift in focus towards conserved epitopes, which are less prone to mutation due to their importance in the protein's function. frontiersin.org These conserved epitopes are primarily located in the stalk domain (HA2), the receptor-binding site (RBS) on the head, and at the interface between HA monomers. frontiersin.orgnih.gov A major breakthrough in this area has been the isolation and characterization of numerous broadly neutralizing antibodies (bnAbs) from human donors. frontiersin.orgnih.gov These bnAbs can neutralize a wide range of influenza subtypes by targeting these conserved regions. nih.gov Structural biology, using techniques like X-ray crystallography and cryo-electron microscopy, has been instrumental in visualizing how these antibodies bind to their epitopes, providing atomic-level blueprints for the design of universal influenza vaccine candidates that can elicit similar broad and potent antibody responses. frontiersin.orgasm.org

Historical Context of Influenza Hemagglutinin (HA) Epitope Discovery

A more detailed understanding of HA epitopes began in the 1980s. Through pioneering work using monoclonal antibodies to select for viral escape mutants, researchers first mapped the major antigenic sites on the HA1 globular head of H1 and H3 subtype viruses. nih.gov These sites were designated Sa, Sb, Ca1, Ca2, and Cb for H1 HAs, and sites A through E for H3 HAs. nih.gov During this period, in 1984, the characterization of a specific antibody-peptide interaction led to the identification of the "HA-tag," a nine-amino-acid linear epitope (YPYDVPDYA) that has since become a widely used tool in molecular biology for detecting and purifying proteins. nih.govwikipedia.org

The landscape of HA epitope research was transformed in the late 2000s with the discovery of broadly neutralizing antibodies (bnAbs) that target conserved regions of the HA protein. nih.gov The isolation of human antibodies like CR6261 and later CR9114, which bind to a highly conserved epitope in the HA stalk, demonstrated that the human immune system is capable of producing antibodies that can neutralize multiple subtypes of influenza A. nih.gov This discovery, made possible by advances in B-cell culture and antibody isolation techniques, has ignited a global effort to develop a universal influenza vaccine. frontiersin.orgnih.gov This modern era of research focuses on understanding the structural basis of broad neutralization and designing immunogens that can selectively elicit these powerful antibody responses. nih.govbiorxiv.org

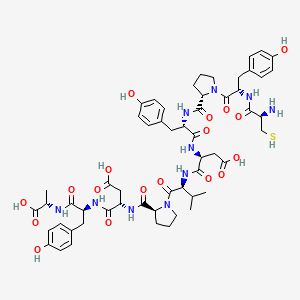

Compound Information

Structure

2D Structure

Properties

Molecular Formula |

C56H72N10O18S |

|---|---|

Molecular Weight |

1205.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C56H72N10O18S/c1-28(2)46(55(82)66-21-5-7-43(66)53(80)62-39(25-44(70)71)50(77)59-37(48(75)58-29(3)56(83)84)22-30-8-14-33(67)15-9-30)64-51(78)40(26-45(72)73)60-49(76)38(23-31-10-16-34(68)17-11-31)61-52(79)42-6-4-20-65(42)54(81)41(63-47(74)36(57)27-85)24-32-12-18-35(69)19-13-32/h8-19,28-29,36-43,46,67-69,85H,4-7,20-27,57H2,1-3H3,(H,58,75)(H,59,77)(H,60,76)(H,61,79)(H,62,80)(H,63,74)(H,64,78)(H,70,71)(H,72,73)(H,83,84)/t29-,36-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |

InChI Key |

DJQPKBDJPGAMFB-QFKGLCFGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Structural Elucidation and Topographical Mapping of Influenza Hemagglutinin Ha Epitopes

Domains and Subdomains of Influenza Hemagglutinin (HA) Relevant to Epitope Presentation

The HA protein is structurally organized into two main domains: a membrane-distal globular head and a membrane-proximal stalk. nih.govnih.gov The globular head, composed primarily of the HA1 subunit, is responsible for binding to sialic acid receptors on host cells. youtube.comyoutube.com Conversely, the stalk domain, which is composed of the HA2 subunit and portions of the HA1 subunit, mediates the fusion of the viral and host cell membranes, a critical step for viral entry. youtube.comnih.gov Both domains harbor distinct epitopes that are recognized by the immune system.

Quaternary Epitopes and Inter-protomer Recognition

Some broadly neutralizing antibodies recognize quaternary epitopes, which are formed by the interaction of multiple protomers within the HA trimer. scispace.com These epitopes are not present on individual HA monomers and depend on the native trimeric structure of the protein. The trimer interface, a conserved region on the HA head domain, is a recently identified site of vulnerability. biorxiv.orgcloudfront.net

Antibodies that target the trimer interface can have broad recognition patterns for diverse influenza A viruses. biorxiv.orgcloudfront.net The binding of these antibodies often requires the dissociation or "breathing" of the HA trimer, suggesting that the HA head is structurally dynamic. scispace.comnih.gov Studies have revealed that antibodies recognizing this interface can share common genetic and structural features, such as being encoded by a light chain variable gene with a shared somatic mutation and having a shared acidic residue in the heavy chain. biorxiv.org This suggests that the trimer interface is a major antigenic site recognized by a common human B cell public clonotype. biorxiv.org

| Antibody | Recognized Epitope Region | Key Features | Virus Neutralization Breadth |

| FluA-20 | Trimer Interface (TI) region | Binding requires dissociation or breathing of the HA trimer. scispace.comnih.gov | Broadly reactive against diverse IAVs. biorxiv.orgcloudfront.net |

| S5V2-29 | Trimer Interface (TI) region | Recognizes a similar epitope to FluA-20. cloudfront.net | Broadly reactive against diverse IAVs. cloudfront.net |

| H5.28 / H5.31 | Trimer Interface (TI) region | Clonally related; recognize an epitope involving the 220-loop and 90-loop. biorxiv.orgcloudfront.net | Recognizes HAs from Group 1 (H1, H2, H8, H12) and Group 2 (H3, H4, H7). biorxiv.org |

| H7.5 | Involves adjacent protomers | Epitope involves the trimer interface. scispace.com | H7-specific. scispace.com |

Advanced Methodologies for Structural Characterization of Influenza Hemagglutinin (HA) Epitopes

The precise identification and characterization of HA epitopes have been greatly advanced by high-resolution structural biology techniques. nih.gov These methods provide detailed insights into the molecular interactions between antibodies and the HA protein, which is invaluable for vaccine design and the development of antibody-based therapies.

Cryo-electron Microscopy (Cryo-EM) in Epitope Footprint Delineation

Cryo-electron microscopy (Cryo-EM) has become a powerful tool for visualizing the three-dimensional structure of biological macromolecules in their near-native state. nih.gov This technique is particularly well-suited for studying large, flexible, and heterogeneous complexes, such as HA in complex with antibodies. nih.govyoutube.com

Cryo-EM allows for the delineation of the "footprint" of an antibody on the surface of HA, revealing the precise set of residues that constitute the epitope. nih.gov This method, often referred to as EM polyclonal epitope mapping (EMPEM), can be used to characterize the polyclonal antibody response in sera following vaccination or infection. nih.gov By imaging immune complexes, researchers can map the locations of multiple antibody binding sites simultaneously, providing a comprehensive landscape of the immune response. nih.gov Cryo-EM has been instrumental in identifying and characterizing the epitopes of numerous broadly neutralizing antibodies, including those targeting the stem and quaternary structures of HA. nih.govnih.gov

X-ray Crystallography of HA-Antibody Complexes

X-ray crystallography has been a cornerstone of structural biology for decades and has provided the first high-resolution structures of influenza HA. youtube.com This technique involves crystallizing a molecule or a molecular complex and then determining its atomic structure by analyzing the diffraction pattern of X-rays passing through the crystal.

The crystallization of HA in complex with the antigen-binding fragment (Fab) of an antibody allows for the precise, atomic-level characterization of the epitope-paratope interface. nih.gov This has been instrumental in revealing the structural basis of neutralization for many important antibodies. For example, the crystal structures of stem-binding antibodies like CR6261 and F10 in complex with HA revealed their highly conserved epitope in the hydrophobic groove. nih.gov These detailed structural insights are crucial for understanding the mechanisms of antibody-mediated neutralization and for the rational design of immunogens that can elicit similar protective antibody responses. nih.gov

Site-Directed Mutagenesis and Epitope Escape Mutant Analysis

Site-directed mutagenesis and the analysis of epitope escape mutants are powerful and widely used techniques to precisely identify the amino acid residues that constitute the antigenic sites on the influenza hemagglutinin (HA) protein. These methods provide critical insights into the molecular basis of antibody recognition and the mechanisms of viral evolution and antigenic drift.

The fundamental principle involves inducing mutations in the HA gene, either at specific, predetermined sites (site-directed mutagenesis) or randomly, and then selecting for virus variants that are no longer recognized or neutralized by a specific monoclonal antibody (mAb). These variants are termed "escape mutants." By sequencing the HA gene of these mutants, researchers can identify the amino acid substitutions that confer resistance to the antibody, thereby pinpointing the residues that are critical components of the epitope.

The process of generating escape mutants typically involves incubating a parent virus with a neutralizing mAb. asm.org Progeny viruses that carry mutations within the epitope targeted by the mAb will replicate, while the parent virus is neutralized. asm.org This selection pressure leads to the enrichment of variants that have "escaped" the antibody's inhibitory effect. mdpi.com Through repeated passages in the presence of the antibody, a population of escape mutants can be established and isolated. asm.org

Comprehensive studies have utilized this approach to map the antigenic landscape of various influenza subtypes. For instance, in a detailed analysis of the A(H1N1)pdm09 virus, 599 escape mutants were generated using 16 different anti-HA monoclonal antibodies. nih.gov The sequencing of these mutants revealed 43 distinct amino acid substitutions at 24 positions within the HA1 domain, primarily located in the known antigenic sites Sa, Sb, and Ca2. nih.gov This extensive mapping provides a high-resolution view of the epitopes recognized by a panel of antibodies.

Research has shown that even single amino acid substitutions can be sufficient to abolish antibody binding and lead to immune escape. asm.org These critical residues are often located in the globular head domain of the HA protein, which is the primary target for neutralizing antibodies. asm.orgfrontiersin.org The major antigenic sites for H1N1 viruses, for example, are designated Sa, Sb, Ca1, Ca2, and Cb, and they are situated around the receptor-binding site (RBS). asm.orgresearchgate.net

The findings from escape mutant analysis are crucial for understanding antigenic drift, the process by which influenza viruses gradually change their antigenicity to evade host immunity. nih.gov The accumulation of mutations in these key epitopes is a primary driver of this phenomenon. asm.org For example, analysis of Eurasian avian-like H1N1 swine influenza viruses identified mutations at positions 190 and 230 in the HA head domain that were responsible for escape from specific monoclonal antibodies. asm.org

Below is a table summarizing representative findings from escape mutant analysis studies, illustrating the specific amino acid substitutions identified in the HA protein of different influenza strains that lead to escape from monoclonal antibody neutralization.

Table 1: Selected Amino Acid Substitutions in Influenza HA from Escape Mutant Analysis

| Influenza Strain | Monoclonal Antibody (mAb) | Parent Residue | Mutant Residue | Antigenic Site | Reference |

|---|---|---|---|---|---|

| A(H1N1)pdm09 | n2 | Multiple | Multiple | Pa (newly designated) | nih.gov |

| A(H1N1)pdm09 | - | K141 | E | Sa | nih.gov |

| A(H1N1)pdm09 | - | A142 | D/G/V | Sa | nih.gov |

| A(H1N1)pdm09 | - | G172 | E/R/W | Sa | nih.gov |

| A(H1N1)pdm09 | - | N173 | D/K | Sb | nih.gov |

| A(H1N1)pdm09 | - | S159 | F/Y | Ca2 | nih.gov |

| H5N1 (A/Vietnam/1203/04) | - | K129 | N | - | nih.gov |

| H5N1 (A/Vietnam/1203/04) | - | I155 | T | - | nih.gov |

| H5N1 (A/Vietnam/1203/04) | - | R162 | K | - | nih.gov |

| Eurasian Avian-Like H1N1 (HeN11) | 2B6 | D190, I230 | E190, M230 | Head Domain | asm.org |

Analytical SEC (Size-Exclusion Chromatography) for Antibody Binding Assessment

Analytical Size-Exclusion Chromatography (SEC) is a valuable biophysical technique used to assess the formation, stability, and stoichiometry of protein complexes, including the interaction between influenza hemagglutinin (HA) and antibodies. nih.gov This method, also known as size-exclusion high-performance liquid chromatography (SE-HPLC), separates molecules in solution based on their hydrodynamic radius. google.comspandidos-publications.com Larger molecules or complexes elute from the chromatography column earlier than smaller ones.

In the context of HA-antibody binding, analytical SEC can directly demonstrate the formation of a stable complex. When a purified HA protein is mixed with a specific antibody or an antibody fragment (like a Fab fragment), the resulting complex will be larger than either of the individual components. nih.gov This size difference is detectable by SEC.

The process involves several key steps:

Protein Purification: Both the HA protein and the antibody (or Fab fragment) are expressed and purified to a high degree. nih.gov Purification often involves initial steps like affinity chromatography followed by a final polishing step using preparative SEC to ensure the proteins are monomeric and free of aggregates. nih.gov

Complex Formation: The purified HA and antibody are incubated together under specific buffer conditions to allow for binding and complex formation. plos.orgnih.gov

SEC Analysis: The mixture is then injected into an SEC column connected to an HPLC or similar system. nih.gov A detector, typically monitoring UV absorbance at 280 nm, records the elution profile of the proteins.

An unbound HA protein and an unbound antibody will each produce a distinct peak on the chromatogram at elution times corresponding to their individual molecular weights. If a stable complex is formed, a new peak will appear at an earlier elution time, corresponding to the higher molecular weight of the HA-antibody complex. nih.gov The areas under these peaks can be used to provide a semi-quantitative assessment of the binding, indicating the proportion of bound versus unbound protein. spandidos-publications.comresearchgate.net

This technique is particularly useful for:

Confirming Interaction: It provides direct evidence that an antibody binds to the HA protein. nih.gov

Assessing Complex Homogeneity: A single, sharp peak for the complex suggests a stable and homogenous interaction, which is a prerequisite for further structural studies like cryo-electron microscopy. plos.orgnih.gov

Stoichiometry Determination: By comparing the molecular weight of the complex (estimated from the elution volume) to the molecular weights of the individual components, the binding stoichiometry (e.g., how many Fab fragments bind to one HA trimer) can often be inferred.

The table below outlines the conceptual workflow and expected outcomes when using analytical SEC to assess the binding of an antibody Fab fragment to a trimeric HA protein.

Table 2: Conceptual Workflow and Expected Results of Analytical SEC for HA-Antibody Binding

| Step | Description | Expected Outcome | Data Interpretation |

|---|---|---|---|

| 1. Individual Runs | Purified HA trimer and purified antibody Fab fragment are run separately on the SEC column. | Two distinct chromatograms are generated. HA elutes as a single peak at a specific retention time (e.g., THA). The Fab fragment elutes as a single peak at a later retention time (e.g., TFab). | Establishes the baseline elution profiles for the unbound components. Confirms the purity and monodispersity of the individual proteins. |

| 2. Complex Formation & Run | HA and Fab are mixed and incubated, then the mixture is run on the SEC column. | A new peak appears at an earlier retention time (TComplex) than THA. The peaks at THA and TFab may decrease in area or disappear, depending on the binding affinity and molar ratio. | The new, earlier peak represents the stable HA-Fab complex, which is larger than the individual components and thus elutes faster. |

| 3. Analysis | The elution volumes and peak areas of the chromatograms are compared. | The chromatogram of the mixture shows a shift in the elution profile towards higher molecular weight species compared to the individual components. | The presence and size of the complex peak confirm a successful binding interaction. The relative peak areas can indicate the extent of complex formation. |

Immunological Recognition of Influenza Hemagglutinin Ha Epitopes

Humoral Immune Responses to Influenza Hemagglutinin (HA) Epitopes

The humoral immune system, which involves B cells and the antibodies they produce, plays a critical role in combating influenza infections. Antibodies that bind to HA can neutralize the virus by preventing it from attaching to host cells or by inhibiting the conformational changes required for membrane fusion. The specificity and breadth of this antibody response are dictated by the nature of the HA epitopes recognized by B cells.

B Cell Recognition and Antibody Generation

Upon encountering the influenza virus, B cells that express B cell receptors (BCRs) capable of binding to HA epitopes can be activated. This activation, with help from T cells, leads to a process of proliferation and differentiation, resulting in the generation of antibody-secreting plasma cells and long-lived memory B cells.

The antibody response to influenza is often dominated by strain-specific antibodies that recognize epitopes within the globular head domain of the HA protein. nih.gov This region is highly variable due to antigenic drift, where amino acid substitutions accumulate over time, allowing the virus to evade pre-existing immunity. nih.gov These variable regions on the HA head contain several classical antigenic sites. nih.gov

Neutralizing antibodies directed against the HA head are crucial for preventing the virus from binding to host cell receptors. nih.gov However, their effectiveness is typically limited to the specific influenza strain that elicited the response or very closely related variants. nih.gov For example, studies have shown that antibodies like 2D1 can recognize antigenically similar epitopes on pandemic H1N1 viruses from 1918 and 2009 but fail to recognize other H1 strains. nih.gov This high degree of specificity is a direct consequence of the rapid evolution of epitopes on the HA head, which drives the need for seasonal updates to the influenza vaccine. nih.gov Serological analyses often reveal that antibody responses are strongest against the specific HA antigen an individual was exposed to, even if vaccinated with a newer strain, highlighting the potent and specific nature of this response. nih.gov

Table 1: Comparison of Antibody Responses to HA Epitopes

| Characteristic | Strain-Specific Antibodies | Broadly Neutralizing Antibodies (bnAbs) |

|---|---|---|

| Primary Target | Variable epitopes on the HA globular head nih.gov | Conserved epitopes, primarily on the HA stem or at the head interface nih.govfrontiersin.org |

| Breadth of Recognition | Narrow, often limited to a single strain or closely related variants nih.govnih.gov | Wide, can neutralize multiple influenza A subtypes or lineages frontiersin.orgnih.gov |

| Mechanism of Action | Primarily block receptor binding frontiersin.org | Primarily block membrane fusion and viral entry frontiersin.orgnih.gov |

| Susceptibility to Antigenic Drift | High; viral mutations in epitopes lead to immune escape nih.gov | Low; target epitopes are highly conserved across different strains nih.govfrontiersin.org |

In contrast to strain-specific antibodies, a class of antibodies known as broadly neutralizing antibodies (bnAbs) can recognize and neutralize a wide range of influenza virus subtypes. frontiersin.orgnih.gov These antibodies target highly conserved epitopes that are less prone to mutation because they are critical for the virus's function. nih.gov The discovery of bnAbs has provided a blueprint for the development of universal influenza vaccines that could offer long-lasting protection against both seasonal and pandemic influenza strains. frontiersin.orgnih.gov

The majority of these conserved protective epitopes are located on the HA stem (or stalk) domain. frontiersin.orgmdpi.com Antibodies targeting the stem typically work by inhibiting the conformational changes in the HA protein that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry. frontiersin.orgnih.gov Other conserved epitopes targeted by bnAbs have been identified in the receptor-binding site (RBS), at the interface between HA monomers, and in a membrane-proximal anchor region. frontiersin.orgnih.govcornell.edu

For a long time, it was thought that the immune response to HA was almost exclusively narrow and strain-specific. nih.gov An early exception was a mouse-derived antibody, C179, identified in 1993, which was found to neutralize multiple group 1 influenza A viruses by targeting the HA stem. nih.govnih.govnih.gov However, it was unclear if humans could produce such antibodies.

A significant breakthrough occurred between 2008 and 2011 with the use of advanced techniques to isolate monoclonal antibodies directly from human B cells. nih.govtandfonline.com This led to the discovery of hundreds of human bnAbs. nih.gov Key examples include:

CR6261 : One of the first human bnAbs isolated, it targets a highly conserved epitope in the HA stem and can neutralize both group 1 and some group 2 influenza A viruses. nih.govmdpi.com

F10 : A human antibody that targets a conserved site on the stem and is capable of neutralizing a wide array of influenza A subtypes, including H1N1, H5N1, and H9N2. mdpi.com

FI6 : An exceptionally broad antibody that can bind to all 16 influenza A HA subtypes by targeting the stem domain. mdpi.com

5J8 : This antibody demonstrated that broad neutralization is also possible via targeting the globular head, as it neutralizes various H1 strains by binding to a conserved pocket within the receptor-binding site. nih.govnih.gov

These discoveries were made possible by technologies that allow for the high-throughput screening and recovery of antibody genes from single human memory B cells. tandfonline.com

Structural and genetic analyses of bnAbs have revealed that their production is not random. Many bnAbs that target the HA stem use a restricted set of immunoglobulin variable-heavy (VH) genes. frontiersin.org A prominent example is the human IGHV1-69 gene, which is frequently used in antibodies targeting the HA stem of group 1 influenza A viruses. nih.govnih.gov This suggests that the VH gene itself provides a natural, germline-encoded affinity for the HA stem epitope, giving the immune system a reproducible starting point for generating a broadly neutralizing response. nih.gov

In addition to biased gene usage, bnAbs often exhibit recurrent structural motifs for recognizing the HA epitope. For instance, a class of bnAbs targeting a membrane-proximal anchor epitope on the HA stalk uses a highly restricted repertoire that encodes for two public binding motifs that contact conserved residues in the fusion peptide. cornell.educornell.edu Similarly, structural studies of the bnAb S9-3-37 revealed that the D3-9 gene segment contributes most of the binding surface to the HA stem. nih.govnih.gov Remarkably, this D3-9 segment can be used in different reading frames and approach the HA stem from various angles, yet still effectively target the same conserved pocket, demonstrating a robust and adaptable mechanism for broad neutralization encoded in the human immune repertoire. nih.govnih.gov

Table 2: Examples of Broadly Neutralizing Antibodies (bnAbs) and Their Genetic Features

| bnAb | Target Epitope Region | Breadth of Neutralization | Common Germline Gene Usage | Reference |

|---|---|---|---|---|

| CR6261 | Stem (Hydrophobic Groove) | Group 1 (e.g., H1, H2, H5, H9) | IGHV1-69 | frontiersin.orgnih.gov |

| FI6 | Stem (Hydrophobic Groove) | All Group 1 & 2 (e.g., H1-H16) | IGHV1-69 | mdpi.com |

| S9-3-37 | Stem | Broad | IGHV1-18, D3-9 | nih.govnih.gov |

| 5J8 | Head (Receptor-Binding Site) | Multiple H1N1 strains | - | nih.govnih.gov |

| Anchor Epitope bnAbs | Stem (Membrane-Proximal Anchor) | H1, H2, H5 viruses | Restricted repertoire with public motifs | cornell.educornell.edu |

The immune system's ability to "remember" past infections is mediated by memory B cells (MBCs). Following an influenza infection or vaccination, a pool of HA-specific MBCs is established. nih.gov When an individual encounters a new influenza variant, these pre-existing MBCs are rapidly reactivated to produce antibodies. nih.gov

The composition of an individual's MBC pool is shaped by their entire history of influenza exposures, with early-life infections having a particularly strong and lasting influence—a phenomenon known as "original antigenic sin" or imprinting. nih.govasm.org This means the immune response to a new influenza strain is often dominated by the recall of MBCs that target epitopes shared with the strains encountered early in life. asm.org This can be beneficial if those epitopes are conserved, but it can also be detrimental by focusing the response on now-variable epitopes, thereby hindering the development of a protective response against the new strain. asm.orgnih.gov

Studies show that MBCs are key determinants of the antibody response to influenza. asm.org The HA-specific MBC pool in adults is diverse and even contains cells that are cross-reactive between different influenza A groups. stemcell.com Interestingly, anchor epitope-targeting B cells, which have broadly neutralizing potential, are common in the human MBC repertoire. cornell.educornell.edu A class of antibodies targeting an epitope at the interface of the HA head and stem has also been identified in the memory B cell populations of multiple donors, representing about 1% of the circulating HA-reactive MBC repertoire. biorxiv.org This suggests that while the immediate antibody response may be dominated by strain-specific cells, a reservoir of broadly reactive MBCs exists that could potentially be harnessed by next-generation vaccines to elicit broader and more durable protection. cornell.edunih.gov

Impact of Prior Exposure on De Novo B Cell Responses (Original Antigenic Sin)

The phenomenon known as "original antigenic sin" (OAS) describes the influence of the first influenza virus strain an individual encounters on all subsequent immune responses to variant strains. First described by Thomas Francis Jr., this principle dictates that upon infection with a new influenza variant, the immune system preferentially activates memory B cells generated against the initial infecting strain, rather than mounting a new, or de novo, response against the novel epitopes of the current strain. nih.gov This results in the production of antibodies that are more effective against the original virus, sometimes at the expense of a robust and specific response to the new variant. nih.gov

This immunological imprinting occurs because of the presence of conserved epitopes between the initial and subsequent influenza strains. Pre-existing memory B cells that recognize these shared epitopes are more rapidly activated than naive B cells specific for new epitopes. nih.gov This preferential recall of memory B cells can limit the diversity of the antibody response, focusing it on the original antigen. nih.gov Studies have shown that the relatedness of the antigens between sequential exposures is a key determinant of this effect. nih.gov

Subsequent infections with antigenically distinct influenza A virus subtypes can boost the antibody responses against the HA stalk of the virus first encountered in childhood. capes.gov.br Paradoxically, these boosted antibodies may not bind efficiently to the HA of the virus that triggered the recall response. capes.gov.br This suggests that while OAS can enhance responses to conserved regions like the HA stalk, it may also leave an individual more susceptible to infection with heterosubtypic viruses because the boosted antibodies are not optimally matched to the new strain. capes.gov.br

Research using mouse models has demonstrated that sequential infection with two related influenza A virus strains can lead to an almost exclusive antibody response to the first strain, significantly diminishing the protective immunity against the second virus. nih.gov However, the effects of OAS can be influenced by the nature of the antigen exposure. For instance, immunization with inactivated influenza viruses may induce less pronounced OAS compared to live viral infections. nih.gov Strategies to overcome the potentially negative effects of OAS, such as the use of adjuvants in vaccines, are being explored to shift the immune response towards dendritic cell-mediated antigen presentation, thereby promoting the activation of naive B cells and enhancing the cellular immune response. nih.gov

Cellular Immune Responses to Influenza Hemagglutinin (HA) Epitopes

While antibody responses are crucial for preventing influenza infection, cellular immunity, mediated by T lymphocytes (T cells), plays a vital role in clearing infected cells and providing broader protection against different influenza strains. Both CD4+ (helper) and CD8+ (cytotoxic) T cells recognize epitopes derived from the influenza HA protein.

CD4+ T cells are essential for orchestrating the adaptive immune response. They provide help to B cells for antibody production and are critical for the development and maintenance of CD8+ T cell responses. nih.gov A significant portion of the human CD4+ T cell response to influenza virus is directed against the HA protein. asm.org Genome-wide screenings have identified numerous CD4+ T cell epitopes within HA. capes.gov.brasm.org Interestingly, some of these epitopes are located in highly conserved regions of the protein, such as the fusion peptide, allowing for cross-reactivity between different influenza A subtypes and even influenza B virus. asm.org Studies have shown that while naive CD4+ T cells can recognize a wide array of peptides spanning the entire HA sequence, the memory T cell response is focused on a few immunodominant peptides. nih.gov These immunodominant epitopes are often found in regions of the HA protein that are more accessible to processing by antigen-presenting cells. nih.gov

CD8+ T cells are cytotoxic lymphocytes that recognize and kill virus-infected cells, thereby limiting the spread of the virus. While the majority of the CD8+ T cell response to influenza is directed against the more conserved internal proteins like nucleoprotein (NP) and matrix protein 1 (M1), HA-specific CD8+ T cells are also induced following infection and vaccination. nih.govnih.govnih.gov Several highly conserved CD8+ T cell epitopes have been identified within the HA protein. nih.gov The induction of these cross-reactive CD8+ T cells is a key goal for the development of universal influenza vaccines, as they can provide heterosubtypic immunity, offering protection against a broad range of influenza strains. nih.govnih.gov

Data Tables

Table 1: Examples of Neutralizing Monoclonal Antibodies Targeting Influenza Hemagglutinin

| Antibody | Target Epitope/Region | Primary Neutralization Mechanism(s) | Reported IC50 Values | Reference(s) |

| C05 | Receptor Binding Site (Head) | Inhibition of Viral Attachment | Varies by strain | nih.gov |

| S139/1 | Receptor Binding Site (Head) | Inhibition of Viral Attachment | Varies by strain | nih.gov |

| CR9114 | Stem Domain | Blockade of Membrane Fusion | Varies by strain | nih.gov |

| FI6v3 | Stem Domain | Blockade of Membrane Fusion | Varies by strain | nih.gov |

| CR8020 | Stem Domain | Blockade of Membrane Fusion, Prevention of Proteolytic HA Activation | Varies by strain | nih.govnih.gov |

| S9-1-10/5-1 | HA2 Helix A (Stem) | Interference with Viral Egress | Not specified | rupress.org |

| #23.3 | 130-loop and 190-helix (RBS) | Inhibition of Viral Attachment | 0.33 µg/mL (against RG/A/Anas/KR/2017/2.3.4.4b) | researchgate.net |

| #11.4 | 130-loop and 190-helix (RBS) | Inhibition of Viral Attachment | 0.36 µg/mL (against RG/A/Anas/KR/2017/2.3.4.4b) | researchgate.net |

| R2b-E8 | Head Domain | Inhibition of Viral Attachment | 3.2 nM to 212.2 nM (against X-181 H1N1) | nih.gov |

| A2.91.3 | Receptor Binding Site (Head) | Inhibition of Viral Attachment | Potent neutralization of H3N2 viruses | mdpi.com |

| A2.4.1 | Vestigial Esterase Subdomain (Head) | Inhibition of Viral Attachment | Moderate neutralization of H3N2 viruses | mdpi.com |

Table 2: Identified T-Cell Epitopes in Influenza Hemagglutinin

| Epitope Location (Amino Acid Residues) | Protein Region | T-Cell Type | HLA Restriction (if specified) | Cross-Reactivity | Reference(s) |

| HA2 113-131 | Stalk Domain (Long α-helix) | CD4+ | Not specified (mouse model) | Highly conserved among H1N1, clustered with group 1 subtypes | oup.com |

| Fusion Peptide | Stalk Domain | CD4+ | HLA-DRB1*09 | Influenza A (H1N1, H3N2, H2N1, H5N1) and Influenza B | asm.org |

| Multiple epitopes across HA | Head and Stalk | CD4+ | Various HLA-DR types | Strain-specific and conserved epitopes identified | tandfonline.com |

| Multiple epitopes across HA | Head and Stalk | CD8+ | Not specified (mouse model) | Cross-protection against group 1 and 2 influenza A viruses | nih.gov |

| HAVYR | Not specified | CD8+ | Not specified | Conserved across major zoonotic reservoirs | |

| HALPY | Not specified | CD8+ | Not specified | Conserved across major zoonotic reservoirs |

CD4+ T Cell Epitopes within Influenza Hemagglutinin (HA)

CD4+ T cells play a central role in orchestrating the adaptive immune response to influenza. They recognize peptide epitopes derived from extracellular or endocytosed proteins, such as HA, that are presented on MHC class II molecules by professional antigen-presenting cells (APCs) like dendritic cells and B cells. nih.govnih.gov The HA protein is a significant source of CD4+ T cell epitopes. nih.gov In genome-wide screenings of influenza virus proteins, the HA and matrix 1 (M1) proteins were found to contain more CD4+ T cell epitopes than other viral proteins. nih.gov

The identification of CD4+ T cell epitopes within the influenza HA protein is crucial for understanding protective immunity and for the rational design of next-generation vaccines. nih.govnih.gov Researchers employ several methods to identify and map these epitopes. A common approach involves stimulating peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells from influenza-exposed or vaccinated individuals with pools of overlapping synthetic peptides that span the entire HA protein sequence. oup.comrupress.org The responding T cells, which proliferate or secrete cytokines like interferon-gamma (IFN-γ), are then identified. nih.govmdpi.com The specific peptide epitope responsible for the activation is subsequently pinpointed by testing the T cells against individual peptides from the reactive pool. rupress.org

For example, using this method, a T cell line was generated by stimulating PBMCs from a healthy donor with peptides covering the HA protein of A/Japan/305/1957 (H2N2), leading to the identification of a highly conserved epitope within the HA fusion peptide. nih.gov Another technique, Tetramer Guided Epitope Mapping (TGEM), uses fluorescently labeled MHC class II tetramers loaded with specific HA peptides to directly stain and identify epitope-specific CD4+ T cells ex vivo. oup.com This method has been used to identify both novel and conserved epitopes in the HA of the 2009 pandemic H1N1 virus. oup.com

More advanced techniques include mass spectrometry-based immunopeptidomics, which directly identifies peptides naturally presented by MHC class II molecules on the surface of APCs. nih.gov Studies combining these approaches have revealed that while the naive CD4+ T cell repertoire can recognize a wide array of peptides across the entire HA sequence, the memory T cell response becomes highly focused on a few immunodominant peptides. nih.govrupress.org These immunodominant epitopes are often those that are efficiently processed and presented by APCs. nih.gov

Table 1: Examples of Identified Influenza HA CD4+ T Cell Epitopes This table is interactive. You can sort and filter the data.

| Epitope Sequence | HA Subtype Origin | Restricting HLA Allele | Key Finding | Reference(s) |

|---|---|---|---|---|

| HA₂ 113-131 | H1N1 (pandemic) | I-A/I-E (mouse) | Located in the conserved stalk domain. | nih.gov |

| HA 307-318 | Influenza A | HLA-DR1 | Presented via a distinct pathway from matrix protein epitopes. | oup.com |

| Fusion Peptide (RG(L/I)FGAIAGFIE(G/N)G) | Conserved | HLA-DRB1*09 | Highly conserved across all 16 influenza A HA subtypes and influenza B. | nih.govresearchgate.netasm.org |

| HA(211-225)/A(b) | Influenza A | I-A(b) (mouse) | Vaccination with this epitope reduced viral titers upon challenge. | nih.gov |

| TLIDALLG / LIDALLGDP | H3 | (Not specified) | Minimal determinants located in a disulfide-bonded loop in site E. | nih.gov |

A critical feature of T cell-mediated immunity is its potential for cross-reactivity, which could provide broader protection against diverse influenza strains. The HA protein, despite its high variability in the globular head region, contains conserved regions, particularly in the stalk (HA2) subunit, that are sources of cross-reactive CD4+ T cell epitopes. nih.govfrontiersin.org

Studies have identified CD4+ T cell epitopes within the HA protein that are conserved across different influenza A virus subtypes. nih.gov For instance, memory CD4+ T cells established by seasonal human influenza A infection have been shown to cross-react with avian influenza A (H5N1). nih.gov An in silico analysis found that while CD4+ T cell epitopes were significantly conserved within different H1N1 strains, fewer conserved epitopes existed between H1 and H3 subtypes. nih.gov

Remarkably, a highly conserved CD4+ T cell epitope located in the HA fusion peptide has been identified that is cross-reactive not only among all 16 HA subtypes of influenza A but also with influenza B virus. nih.govresearchgate.netumassmed.edu T cell lines specific for this epitope were able to recognize and lyse target cells infected with seasonal H1N1, H3N2, pandemic H1N1, avian H5N1, and influenza B viruses. nih.govresearchgate.net The identification of such broadly cross-reactive epitopes is a primary goal for the development of universal influenza vaccines. nih.gov These conserved epitopes can induce broadly protective, heterotypic immunity. nih.gov

A primary function of HA-specific CD4+ T cells is to provide help to B cells, a process essential for the generation of high-affinity, long-lived antibody responses. rochester.edunih.gov This function is mediated by a specialized subset of CD4+ T cells known as T follicular helper (Tfh) cells. nih.govpnas.org Following vaccination or infection, HA-specific CD4+ T cells differentiate into Tfh cells, which then interact with B cells that have recognized the HA protein. nih.govelifesciences.org

This cognate interaction, where both the T cell and B cell recognize epitopes from the same protein, is crucial. nih.gov Tfh cells provide help to B cells by expressing cell surface molecules like CD40L and secreting cytokines such as IL-21 and IL-10. nih.govpnas.org This support drives the formation of germinal centers (GCs) in lymph nodes, where B cells undergo somatic hypermutation and affinity maturation, leading to the production of high-affinity antibodies and the development of memory B cells. nih.govbohrium.com Studies have shown a direct correlation between the expansion of HA-specific circulating Tfh cells and the magnitude of the antibody response following influenza vaccination. elifesciences.org

Interestingly, the help provided by CD4+ T cells is highly selective. CD4+ T cells specific for an internal viral protein like nucleoprotein (NP) can help B cells specific for NP, but they provide little to no help for HA-specific B cells to generate HA-specific antibodies, and vice versa. nih.govnih.gov This highlights that the most effective help for producing neutralizing antibodies against HA is delivered by CD4+ T cells that are themselves specific for HA epitopes. nih.gov

The recognition of CD4+ T cell epitopes is fundamentally dependent on their presentation by MHC class II molecules, which are encoded by highly polymorphic human leukocyte antigen (HLA) genes. nih.govnih.gov The specific HLA-DR, -DQ, and -DP alleles an individual expresses determine which peptide fragments from the HA protein can be bound and presented to their CD4+ T cells. nih.gov This genetic variation is a major factor influencing the magnitude and specificity of the immune response to influenza vaccination and infection across the human population. nih.gov

For example, a highly conserved cross-reactive epitope in the HA fusion peptide was found to be recognized almost exclusively by individuals expressing the HLA-DRB109 allele. nih.govasm.org Similarly, studies have associated specific HLA class II alleles, such as DRB104:01 and DPB1*04:01, with higher seroprotective antibody responses following trivalent seasonal influenza vaccination, likely due to their ability to efficiently present key HA-derived peptides. nih.gov

Conversely, the presence of multiple different MHC class II molecules can lead to competition for peptide binding or influence the T cell repertoire during development, a phenomenon that can asymmetrically decrease the response to certain epitopes. nih.gov This complexity means that an immunodominant epitope in one person may be subdominant or not recognized at all in another person with a different HLA genotype, even if both individuals possess an HLA allele capable of binding the peptide. nih.gov This highlights the challenge in designing epitope-based vaccines that can provide coverage for a genetically diverse human population. nih.gov

CD8+ T Cell Epitopes within Influenza Hemagglutinin (HA)

The identification of CD8+ T cell epitopes in HA has been pursued using various methods. A powerful modern technique is immunopeptidomics, which involves the direct isolation and sequencing of peptides bound to specific HLA class I molecules on virus-infected cells using mass spectrometry. tandfonline.com This unbiased approach identifies naturally processed and presented epitopes. Using this method on influenza A virus-infected human lung cells, novel HLA-restricted HA epitopes were identified, including HA-derived peptides restricted by HLA-A24:02 and HLA-A68:01. tandfonline.com

Other methods include predictive algorithms that identify peptide sequences with binding motifs for specific HLA alleles, followed by experimental validation using functional assays like IFN-γ ELISPOT or tetramer staining to confirm their immunogenicity in healthy donors. pnas.org Systematic screening of overlapping peptides has also been employed. pnas.org Through these approaches, several HA-derived CTL epitopes have been characterized. tandfonline.comresearchgate.net

Table 2: Examples of Identified Influenza HA CD8+ T Cell Epitopes This table is interactive. You can sort and filter the data.

| Epitope Sequence | HA Subtype Origin | Restricting HLA Allele | Key Finding | Reference(s) |

|---|---|---|---|---|

| HALPY (LPYVIVSAK) | Influenza A | HLA-B*07:02 | Naturally presented epitope identified by immunopeptidomics. | tandfonline.com |

| HAVYR (VYRSLWLRR) | Influenza A | HLA-A*68:01 | Naturally presented epitope; elicited multifunctional memory CD8+ T cell responses. | tandfonline.com |

| IYSTVASSL | H5N1 | HLA-A*02:01 | Predicted epitope; part of multi-epitope vaccine constructs. | researchgate.net |

| NAYVSVVTS | H1N1 | HLA-A*02:01 | Predicted epitope; part of multi-epitope vaccine constructs. | researchgate.net |

Cross-Reactivity and Conservation of CD8+ T Cell Epitopes

The high mutation rate of influenza viruses, particularly in the hemagglutinin (HA) and neuraminidase (NA) proteins, necessitates the frequent reformulation of seasonal vaccines. mdpi.com However, unlike the antibody targets on the viral surface, CD8+ T cell epitopes are often located in the more conserved internal proteins of the virus, such as nucleoprotein (NP) and matrix-1 protein (M1). asm.org These regions exhibit significantly lower rates of amino acid substitution compared to the surface glycoproteins. asm.org This conservation means that CD8+ T cells can recognize epitopes that are shared across different influenza A virus strains and subtypes, leading to cross-reactive immunity. asm.orgmdpi.com

Research has shown that while the majority of CD8+ T cell epitopes are found in internal proteins, the HA protein also contains conserved epitopes that can elicit cross-reactive T cell responses. asm.org The principle behind this conservation is partly attributed to functional constraint, which suggests that mutations in these specific epitope regions could compromise the protein's function and, consequently, the virus's replication fitness. asm.org However, this is not the only factor, as compensatory mutations elsewhere in the viral genome can sometimes restore fitness to escape variants. asm.org

The extent of this conservation allows for the potential development of universal influenza vaccines that target these broadly shared T cell epitopes. nih.govnih.gov Studies utilizing immunoinformatic tools have successfully identified highly conserved, promiscuous CD4+ and HLA-A2-restricted CD8+ T cell epitopes across a wide variety of influenza A strains, including H1, H2, H3, H5, H7, and H9 subtypes. nih.gov Furthermore, investigations into the 2009 H1N1 pandemic revealed that cross-reactive CD8+ T cell immunity existed between the pandemic strain and the 1918 H1N1 virus, underscoring the long-term stability of some of these epitopes. pnas.org This cross-reactivity extends not only between different strains of influenza A but has also been observed across influenza A, B, and C viruses, suggesting an unprecedented level of conservation for some T cell epitopes. monash.edunih.gov

Table 1: Examples of Conserved Influenza HA-Derived CD8+ T Cell Epitopes This table is for illustrative purposes and includes examples of epitopes identified in research studies. The list is not exhaustive.

| Epitope | Influenza Strain/Subtype | HLA Restriction | Protective Efficacy Noted | Reference |

|---|---|---|---|---|

| HA₄₆₂₋₄₇₀ | Influenza A (PR8) | - | No protective efficacy in single-epitope immunization assay | asm.org |

| HA₅₃₃₋₅₄₁ | Influenza A (PR8) | - | No protective efficacy in single-epitope immunization assay | asm.org |

It is important to note that not all conserved epitopes are equally effective at inducing a protective response. For instance, two immunodominant epitopes, HA₄₆₂₋₄₇₀ and HA₅₃₃₋₅₄₁, while activated during natural infection, did not show protective efficacy in a lethal challenge model when used in a single-epitope immunization assay. asm.org This highlights the complexity of designing T cell-based vaccines, suggesting that a multi-epitope approach targeting several conserved regions may be necessary to overcome potential viral immune escape and ensure broad protection. asm.org

Role of CD8+ T Cells in Viral Clearance and Heterologous Immunity

The ability of CD8+ T cells to recognize conserved epitopes across different influenza strains is the foundation of heterologous or heterosubtypic immunity. scienceopen.complos.org This form of immunity provides a level of protection against infection with an influenza subtype different from the one that initially primed the immune response. scienceopen.com Evidence from both animal models and human studies indicates that pre-existing memory CD8+ T cells specific for conserved internal proteins are associated with reduced disease severity, even in the absence of neutralizing antibodies against the new strain. mdpi.comscienceopen.com

Depletion studies in mice have definitively shown that memory CD8+ T cells are essential for mediating this heterologous protection. nih.govnih.gov When these cells are removed, the host cannot effectively control viral replication or survive a lethal challenge with a different influenza strain. nih.govnih.gov While CD8+ T cells are critical for the timely clearance of the virus, it is generally observed that antibodies are dominant in the final clearance and prevention of reinfection. nih.gov However, in situations where antibody protection is absent or mismatched, the CD8+ T cell response becomes a vital second line of defense, significantly mitigating the severity of the illness. mdpi.comnih.gov This underscores the importance of inducing robust, cross-reactive CD8+ T cell responses for the development of broadly protective or "universal" influenza vaccines. nih.govnih.gov

Table 2: Research Findings on the Role of CD8+ T Cells in Heterologous Immunity This table summarizes key findings from selected research articles.

| Finding | Experimental System/Model | Implication | Reference |

|---|---|---|---|

| Memory CD8+ T cells mediate heterologous protection against lethal influenza challenge. | Mouse model (X31-sciIV priming, PR8 challenge) | CD8+ T cells are crucial for survival against different influenza strains. | nih.govnih.gov |

| Depletion of CD8+ T cells decreases viral clearance rate and prolongs infection. | General experimental and clinical data review | CD8+ T cells are a primary driver for the speed of recovery from influenza. | nih.gov |

| CD8+ T cells recognize conserved internal proteins, providing broad cross-reactivity between subtypes. | Review of animal and human studies | This cross-reactivity is the basis for heterosubtypic immunity. | nih.gov |

| T-cell responses to conserved epitopes are key to limiting disease severity in repeated infections with different subtypes. | Experimental studies review | Heterotypic immunity is largely mediated by CD8+ T cells. | scienceopen.complos.org |

| CD8+ T cells can confer cross-reactivity across influenza A, B, and C viruses. | Human blood and lung tissue analysis | The potential breadth of T cell-mediated protection is wider than previously thought. | monash.edunih.gov |

Antigenic Variation and Evolutionary Dynamics of Influenza Hemagglutinin Ha Epitopes

Antigenic Drift Mechanisms in Influenza Hemagglutinin (HA) Epitopes

Antigenic drift is characterized by the gradual accumulation of mutations, primarily in the HA gene, which alter the antigenic properties of the virus. nih.govasm.orgnih.gov This process is a key factor in the persistence of influenza viruses in the human population. nih.gov

The HA protein is composed of a globular head domain (HA1) and a stalk domain (HA2). The HA1 domain contains the receptor-binding site (RBS) and the major antigenic sites that are recognized by neutralizing antibodies. nih.govfrontiersin.org These antigenic sites, often labeled as Sa, Sb, Ca1, Ca2, and Cb for H1N1 viruses and A, B, C, D, and E for H3N2 viruses, are the primary targets of the host immune system. nih.govnih.gov Consequently, these regions are under immense selective pressure to mutate. nih.gov

Mutations in the amino acid sequence of these epitopes can alter their three-dimensional structure, preventing the binding of pre-existing antibodies. nih.gov For instance, studies on H3N2 viruses have shown that antigenic drift is often associated with as few as one or two amino acid substitutions within these key antigenic sites. nih.gov Research on Eurasian avian-like H1N1 swine influenza viruses identified that amino acid substitutions at positions 190, 230, and 269 in the HA head domain were sufficient to cause antigenic drift and escape from neutralizing monoclonal antibodies. nih.gov Similarly, for H5N1 viruses, antigenic drift is driven by multiple mutations in major antigenic sites analogous to those in human influenza viruses. asm.org

The accumulation of these mutations is not random. They often occur in specific "hotspots" within the antigenic sites. For H3N2 viruses circulating between 1968 and 2003, seven key amino acid residues located near the RBS in antigenic sites A and B were identified as being crucial for antigenic cluster transitions. nih.gov The addition of N-linked glycosylation sites on the HA head can also contribute to antigenic drift by masking epitopes from antibody recognition. nih.govmdpi.comnih.gov

Table 1: Key Amino Acid Substitutions in HA1 Globular Head and their Impact on Antigenicity

| Influenza Subtype | Amino Acid Substitution(s) | Impact on Antigenicity | Reference(s) |

|---|---|---|---|

| H3N2 | Substitutions at positions 145, 155, 156, 158, 159, 189, 193 | Drive antigenic cluster transitions | nih.gov |

| H1N1 (Eurasian avian-like swine) | N190D and I230M (double mutation), M269R (single mutation) | Induce antigenic drift and escape from neutralizing antibodies | nih.gov |

| H7N9 | A135T | Contributes to immune escape | nih.gov |

| H5N1 | G158E | Alters viral antigenicity, likely due to steric effects | nih.gov |

| H1N1pdm09 | Substitutions in the loop of amino acids 151-159 | Cause escape from ferret and human antibodies | asm.org |

The primary driving force behind antigenic drift is the selective pressure exerted by the host's immune system. nih.govnih.govpnas.org Individuals who have been previously infected with or vaccinated against influenza develop antibodies that target the HA epitopes of the circulating strains. As new viral variants with altered epitopes arise through mutation, they are less likely to be neutralized by these pre-existing antibodies. This gives them a survival advantage, allowing them to replicate and spread throughout the population. biorxiv.org

This continuous "cat-and-mouse" game between the virus and the host immune system leads to the selection of viral strains with novel antigenic profiles. plos.org The dominant epitopes on the HA molecule, those that elicit the strongest immune response, are under the most intense selective pressure. nih.gov For example, in H3N2 viruses, epitope B was identified as immunodominant for a period, and the number of charged amino acids in this epitope increased over time, a change thought to decrease the affinity for host antibodies. nih.gov This suggests a specific evolutionary strategy to evade the immune response.

The process of immune selection is not always a simple one-way street. The host's immune history can also shape the evolution of the virus. For instance, antibodies against seasonal H1N1 viruses can contribute to the neutralization of A(H1N1)pdm09 antigenic variants, potentially limiting the evolutionary pathways available to the pandemic virus. asm.org

Phylogenetic analysis of the HA gene is a powerful tool for tracking the evolutionary history of influenza viruses and understanding the dynamics of epitope changes. pnas.orgnih.govresearchgate.nettandfonline.com By comparing the HA sequences of viruses isolated at different times and in different locations, scientists can reconstruct the evolutionary tree of the virus and identify the key mutations that have led to antigenic drift. researchgate.net

These analyses have revealed that the evolution of the HA gene is characterized by a "trunk-like" phylogeny, where a single lineage persists over time by continuously accumulating mutations. researchgate.net The branches of this tree represent different antigenic clusters of the virus, each defined by a unique set of epitope mutations. pnas.org The transition from one antigenic cluster to another is often marked by a burst of amino acid substitutions in the key antigenic sites. pnas.org

Phylogenetic studies have also shown that the rate of evolution can vary between different parts of the HA gene. The HA1 domain, and specifically the antigenic sites, evolves at a much faster rate than the more conserved HA2 stalk domain. nih.gov This high rate of evolution in the HA1 domain is a direct consequence of the positive selective pressure exerted by the host immune system. nih.govpnas.org

Impact of Antigenic Drift on Epitope Immunoreactivity

Antigenic drift has a profound impact on the immunoreactivity of HA epitopes, which is the ability of these epitopes to be recognized by and bind to antibodies. mdpi.com Even a single amino acid substitution in an epitope can significantly reduce or completely abolish the binding of a specific antibody. royalsocietypublishing.org This loss of immunoreactivity is the primary mechanism by which influenza viruses escape from pre-existing immunity. nih.gov

The addition of N-linked glycans to the HA surface is another important mechanism that can modulate immunoreactivity. mdpi.comnih.gov These complex sugar molecules can physically shield antigenic sites, preventing antibodies from accessing and binding to them. mdpi.comasm.org The accumulation of glycosylation sites on the HA head is a common evolutionary strategy for influenza viruses to evade the host immune response. nih.gov For example, the loss of a glycosylation site in an egg-adapted H3N2 vaccine strain led to poor neutralization of circulating viruses that retained the site. asm.org

Evolutionary Conservation of Stalk versus Head Domain Epitopes

In stark contrast to the highly variable globular head domain, the stalk domain of the HA protein is remarkably conserved across different influenza A virus subtypes. nih.govfrontiersin.orgnih.govplos.org This conservation is due to the critical role of the stalk in mediating the fusion of the viral and host cell membranes, a process that is essential for viral entry. frontiersin.org Any significant changes in the structure of the stalk domain would likely be detrimental to the virus's ability to replicate.

The evolutionary rate of the stalk domain is significantly slower than that of the head domain. nih.gov This high degree of conservation makes the stalk domain an attractive target for the development of universal influenza vaccines that could provide broad protection against a wide range of influenza strains. plos.orgnih.gov Indeed, broadly neutralizing antibodies (bnAbs) that target conserved epitopes in the stalk have been identified. nih.govfrontiersin.org These antibodies often work by inhibiting the conformational changes in HA that are necessary for membrane fusion. frontiersin.org

Table 2: Comparison of Evolutionary Rates for HA Head and Stalk Domains

| Influenza Virus | Domain | Evolutionary Rate (substitutions/site/year) | Reference |

|---|---|---|---|

| H3N2 | Head | High (variable) | nih.gov |

| H3N2 | Stalk | Low (conserved) | nih.gov |

| pH1N1 | Head | High (variable) | nih.gov |

| pH1N1 | Stalk | Low (conserved) | nih.gov |

| Influenza B (Victoria) | Head | 2.76 x 10⁻³ | nih.gov |

| Influenza B (Victoria) | Stalk | 7.06 x 10⁻⁴ | nih.gov |

| Influenza B (Yamagata) | Head | 2.55 x 10⁻³ | nih.gov |

| Influenza B (Yamagata) | Stalk | 5.84 x 10⁻⁴ | nih.gov |

Receptor Binding Avidity and its Interplay with Antigenic Drift of HA Epitopes

According to this hypothesis, in an immune individual with high levels of neutralizing antibodies, the virus is under selective pressure to increase its receptor binding avidity. nih.gov This allows the virus to bind more tightly to host cells and overcome the inhibitory effects of antibodies. However, a virus with very high avidity may not be as efficiently transmitted to a non-immune individual. Therefore, upon transmission to a naive host, the virus may evolve to decrease its receptor binding avidity. nih.gov

Crucially, many of the amino acid substitutions that alter receptor binding avidity also occur within or near the antigenic sites. nih.govmit.edu This means that the selection for optimal receptor binding can inadvertently lead to changes in the antigenic properties of the virus, a phenomenon that has been described as antigenic drift being a "by-product" of selection on receptor binding. nih.gov For example, a single amino acid mutation in the H3N2 HA, N145K, was shown to not only alter receptor binding avidity but also change the immunodominance of an epitope. researchgate.net This highlights the intricate and interconnected nature of the evolutionary forces that shape influenza virus HA.

Computational and Bioinformatic Approaches in Influenza Hemagglutinin Ha Epitope Research

In Silico Prediction of B Cell Epitopes

The prediction of B cell epitopes, which are recognized by antibodies, is a major focus of computational immunology. These epitopes can be either linear (a continuous stretch of amino acids) or conformational (amino acids brought together by protein folding).

Linear Epitope Prediction Algorithms (e.g., ABCpred, BepiPred, LBtope)

A variety of algorithms have been developed to predict linear B cell epitopes from the primary amino acid sequence of a protein. These tools often utilize physicochemical properties of amino acids, such as hydrophilicity, flexibility, and surface accessibility, which are known to be associated with antigenicity. nih.govmdpi.com

ABCpred: This server uses an artificial neural network for prediction. nih.govresearchgate.net It has demonstrated an accuracy of approximately 66%. nih.gov In one study, ABCpred was used to predict epitopes of varying lengths (10, 12, 14, 16, 18, and 20 amino acids) with a scoring threshold of 0.8, where a score closer to 1 indicates a higher probability of the sequence being an epitope. nih.gov

BepiPred: This tool employs a hidden Markov model and propensity scale methods. nih.gov A common threshold for BepiPred is 0.35, which is considered to maximize sensitivity and specificity. nih.gov BepiPred 2.0 utilizes a random forest algorithm trained on epitopes from antibody-antigen crystal structures, which is considered to provide higher quality predictions. nih.gov

LBtope: This method is also used for linear B-cell epitope prediction. researchgate.net

A combined approach using multiple prediction tools can increase the reliability of identifying conserved epitopes. For instance, a study on the H7 subtype of influenza A virus used ABCpred, BepiPred, and LBtope to predict conserved B-cell epitopes of hemagglutinin. nih.govresearchgate.netnih.gov By combining the results, they identified 11 epitopes that were detected by all three algorithms. nih.govresearchgate.netresearchgate.net

Linear B Cell Epitope Prediction Algorithms

| Algorithm | Methodology | Key Features | Common Threshold/Parameters |

|---|---|---|---|

| ABCpred | Artificial Neural Network | Predicts epitopes of varying lengths. | Score > 0.8 |

| BepiPred | Hidden Markov Model and Propensity Scale Methods | Assigns a score to each amino acid. | Score > 0.35 |

| BepiPred 2.0 | Random Forest Algorithm | Trained on structurally confirmed epitopes. | Score > 0.5 |

| LBtope | Physicochemical Properties | Provides a probability of being an epitope. | Possibility > 60% |

Conformational Epitope Prediction Methodologies

The vast majority of B cell epitopes, estimated at around 90%, are conformational. frontiersin.org These epitopes are formed by amino acids that are discontinuous in the primary sequence but are brought into proximity in the three-dimensional structure of the protein. frontiersin.org Predicting these is more complex than for linear epitopes and requires knowledge of the protein's 3D structure.

Methods for predicting conformational epitopes often involve analyzing the protein's surface for features such as accessibility, protrusion, and residue composition. mdpi.comnih.gov Tools like DiscoTope 2.0 and ElliPro utilize 3D structures to identify surface-exposed residues that are likely to form an epitope. nih.govresearchgate.net For example, DiscoTope 2.0 was used to identify changes in predicted B cell epitopes on HA after viral replication in mice with different immune backgrounds, using a prediction threshold of -3.7. researchgate.net Another approach defines a "discontinuous peptide" to represent the B-cell epitope, which can be used to analyze cross-reactivity. frontiersin.org

In Silico Prediction of T Cell Epitopes (MHC Binding Prediction)

T cell epitopes are peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells. Their prediction is crucial for understanding cell-mediated immunity to influenza.

HLA Typing and Allele-Specific Epitope Prediction (e.g., IEDB)

Human Leukocyte Antigen (HLA), the human version of MHC, is highly polymorphic, meaning there are many different alleles in the human population. frontiersin.org This diversity influences which viral peptides can be presented to T cells. Therefore, predicting T cell epitopes requires considering specific HLA alleles.

The Immune Epitope Database (IEDB) is a major resource that hosts a suite of tools for predicting T cell epitopes. nih.govnih.gov These tools can predict peptide binding to a vast array of HLA class I and class II alleles. nih.gov The prediction algorithms are often based on machine learning methods like artificial neural networks, which have been trained on large datasets of experimentally verified epitopes. nih.govnih.gov

The process typically involves:

Providing the protein sequence: The HA sequence is input into the prediction tool.

Selecting HLA alleles: The user specifies the HLA alleles of interest, which can be based on population frequency data from resources like the Allele Frequency Net Database (AFND). nih.gov

Prediction and scoring: The tool predicts binding affinity for overlapping peptides (e.g., 9-mers for MHC class I) to the selected HLA alleles, often providing a score such as the half-maximal inhibitory concentration (IC50) or a percentile rank. nih.gov

For example, a study might use the IEDB to predict T-cell epitopes from influenza HA that are restricted by common HLA alleles in a specific population to design a more broadly effective vaccine. iedb.org The IEDB also contains a wealth of experimentally validated epitope data that can be used to validate in silico predictions. nih.govnih.gov

Molecular Modeling and Dynamics Simulations of HA-Epitope Interactions

Molecular modeling and simulations provide a dynamic and atomic-level view of how antibodies and T cell receptors interact with HA epitopes. These techniques are invaluable for understanding the structural basis of immune recognition and viral escape.

Molecular Docking for Antibody-HA Epitope Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of influenza HA, docking is used to predict how an antibody will bind to its epitope on the HA protein. nih.govresearchgate.netbohrium.com

The process involves:

Obtaining 3D structures: The three-dimensional structures of both the antibody (or its antigen-binding fragment, Fab) and the HA protein are required. These can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. nih.gov

Docking simulation: Docking software, such as MEGADOCK, is used to explore the possible binding poses of the antibody on the HA surface. bohrium.com The software calculates a score for each pose based on factors like shape complementarity and electrostatic interactions. bohrium.com

Analysis of interactions: The top-scoring poses are then analyzed to identify the specific amino acid residues involved in the interaction, such as those forming hydrogen bonds or cation-pi interactions. researchgate.net

While docking can provide highly accurate predictions, a significant challenge is often the algorithm's inability to reliably distinguish the correct binding pose from inaccurate ones. nih.govresearchgate.net Therefore, experimental data is crucial for validating the computational results. nih.govresearchgate.net Molecular dynamics simulations can further be used to study the stability and dynamics of the predicted antibody-HA complexes over time, providing insights into conformational changes that may occur upon binding. nih.govnih.govbiorxiv.orgbiorxiv.orgacs.org These simulations can reveal how mutations in HA can affect antibody binding and lead to immune evasion. nih.gov

Molecular Dynamics Simulations to Understand Epitope Flexibility and Binding Affinity

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the conformational dynamics of influenza hemagglutinin at an atomic level. These simulations provide insights into the flexibility of HA epitopes and the intricacies of their binding affinity with antibodies and host cell receptors, which are difficult to capture with static experimental structures.

Recent MD studies have revealed that the HA protein is not a rigid structure but exhibits significant dynamic behavior, often referred to as "breathing." acs.org This motion can transiently expose conserved epitopes that are otherwise hidden or occluded in the protein's resting state. For instance, simulations have shown that the HA head domains can partially dissociate or "breathe," revealing cryptic epitopes at the trimer interface. acs.orgnih.gov These interface epitopes are often highly conserved across various influenza A subtypes and represent promising targets for universal vaccine design. nih.govmdpi.com

MD simulations are also crucial for understanding how environmental factors, such as pH, influence HA's structure and function. The acidic environment of the endosome triggers significant conformational changes in HA, which are essential for membrane fusion. mdpi.comnih.gov All-atom MD simulations have explored the effects of low pH on the protonation of conserved histidine residues, revealing how these changes induce instability and conformational shifts. acs.orgnih.govbiorxiv.org These simulations demonstrate that protonation can lead to the release of the fusion peptide and the separation of the HA1 and HA2 subunits, critical steps in the infection process. nih.gov By modeling these dynamics, researchers can better understand the mechanisms of viral entry and identify vulnerabilities that can be targeted by novel antiviral drugs.

Furthermore, MD simulations help to elucidate the impact of glycosylation on epitope accessibility. N-linked glycans on the HA surface can shield antigenic sites from antibodies. Simulations of glycosylated HA trimers have shown how the arrangement and fluctuation of these glycans can modulate the space available for ligand binding, thereby influencing both immune evasion and receptor specificity. nih.gov Understanding this "glycan shield" is vital for designing immunogens that can bypass this defense mechanism and elicit a more effective immune response.

| Dynamic Feature | Computational Finding from MD Simulations | Implication for Vaccine/Therapeutic Design |

| HA Head "Breathing" | Reveals transiently exposed, conserved epitopes at the trimer interface. acs.orgnih.gov | Provides novel targets for broadly neutralizing antibodies and universal vaccine candidates. nih.gov |

| pH-Induced Changes | Protonation of key residues leads to conformational instability and fusion peptide release. nih.govbiorxiv.org | Informs the design of drugs that can block the fusion process by stabilizing the pre-fusion state. nih.gov |

| Glycan Shielding | Glycans create a dynamic shield that can hide epitopes and alter receptor binding sites. nih.gov | Guides the design of antigens with modified glycosylation patterns to better expose conserved epitopes. nih.gov |

| Epitope Flexibility | Epitopes are not static; their flexibility influences binding affinity with antibodies. | Allows for the computational prediction and optimization of antibody-epitope interactions for enhanced neutralization. nih.gov |

Rational Design of HA-Based Antigens and Immunogens Using Computational Approaches

The limitations of traditional vaccine development methods in combating the rapidly evolving influenza virus have spurred a shift towards rational, computation-driven antigen design. nih.gov These novel approaches aim to create universal vaccine candidates that provide broad and long-lasting protection by focusing the immune response on conserved regions of the HA protein. nih.govmdpi.com

Computational strategies offer several advantages: they can analyze vast amounts of viral genomic data, screen potential antigens and epitopes rapidly and cost-effectively, and integrate structural biology and immunological data to make precise predictions. nih.gov This data-driven framework is essential for designing immunogens that can overcome the immunodominance of the variable HA head and instead target conserved, subdominant epitopes in the stem or cryptic sites in the head domain. nih.govmdpi.com

Identification of Conserved Epitopes for Universal Vaccine Design